molecular formula C17H20O3S B14576584 1-Methyl-4-(4-methylphenoxy)-2-(propane-1-sulfonyl)benzene CAS No. 61166-59-4

1-Methyl-4-(4-methylphenoxy)-2-(propane-1-sulfonyl)benzene

Cat. No.: B14576584
CAS No.: 61166-59-4
M. Wt: 304.4 g/mol
InChI Key: YSGAVDMJNBNUNQ-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-methylphenoxy)-2-(propane-1-sulfonyl)benzene is an organic compound that belongs to the class of aromatic ethers and sulfonyl compounds. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(4-methylphenoxy)-2-(propane-1-sulfonyl)benzene typically involves the following steps:

    Ether Formation: The initial step involves the formation of the ether bond between 4-methylphenol and 1-methyl-4-bromobenzene under basic conditions using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

    Sulfonylation: The next step is the introduction of the propane-1-sulfonyl group. This can be achieved by reacting the intermediate with propane-1-sulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-methylphenoxy)-2-(propane-1-sulfonyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Exploration as a pharmaceutical intermediate or active ingredient.

    Industry: Application in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-methylphenoxy)-2-(propane-1-sulfonyl)benzene would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(4-methylphenoxy)-2-(propane-1-sulfonyl)benzene: can be compared with other aromatic ethers and sulfonyl compounds such as:

Properties

CAS No.

61166-59-4

Molecular Formula

C17H20O3S

Molecular Weight

304.4 g/mol

IUPAC Name

1-methyl-4-(4-methylphenoxy)-2-propylsulfonylbenzene

InChI

InChI=1S/C17H20O3S/c1-4-11-21(18,19)17-12-16(10-7-14(17)3)20-15-8-5-13(2)6-9-15/h5-10,12H,4,11H2,1-3H3

InChI Key

YSGAVDMJNBNUNQ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)C)C

Origin of Product

United States

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